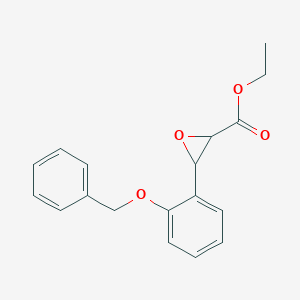

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2-phenylmethoxyphenyl)oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-2-20-18(19)17-16(22-17)14-10-6-7-11-15(14)21-12-13-8-4-3-5-9-13/h3-11,16-17H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIADKOCLEBEGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate: A Technical Guide to Chemical Properties, Synthesis, and Applications

Core Identity and Structural Significance

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate (CAS: 2231304-60-0) is a highly functionalized glycidic ester that serves as a versatile building block in advanced organic synthesis and pharmaceutical development[1]. Structurally, the molecule features a highly strained oxirane (epoxide) core, flanked by an ethyl carboxylate moiety at the C2 position and a sterically demanding 2-(benzyloxy)phenyl group at the C3 position[2].

This specific arrangement makes it an exceptional electrophilic scaffold. The oxirane ring is primed for regioselective nucleophilic attack, while the ethyl ester provides a site for saponification, amidation, or decarboxylation, enabling the construction of complex heterocyclic APIs and peptidomimetics ()[3].

Physicochemical Properties

Understanding the physicochemical profile of this compound is essential for predicting its solubility, reactivity in specific solvent systems, and its potential pharmacokinetic behavior when used as a pharmacophore intermediate.

Table 1: Quantitative Chemical and Physical Data

| Property | Value |

|---|---|

| CAS Number | 2231304-60-0[1] |

| Molecular Formula | C₁₈H₁₈O₄[1] |

| Molecular Weight | 298.33 g/mol [1] |

| Partition Coefficient (LogP) | 3.2686[1] |

| Topological Polar Surface Area (TPSA) | 48.06 Ų[1] |

| Hydrogen Bond Acceptors | 4[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 6[1] |

| InChI Key | IIADKOCLEBEGPW-UHFFFAOYSA-N |

Analytical Insight: The moderate lipophilicity (LogP ~3.27) combined with the absence of hydrogen bond donors renders this compound highly soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) but insoluble in aqueous media[1].

Synthesis Mechanism: The Darzens Condensation

The definitive synthetic route for Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is the Darzens glycidic ester condensation . This reaction couples 2-benzyloxybenzaldehyde with ethyl chloroacetate in the presence of a strong base ()[4].

Mechanistic Causality: The selection of the base is a critical parameter. Sodium ethoxide (NaOEt) is typically employed because the ethoxide anion perfectly matches the ethyl ester group of the α-haloester[4]. If a mismatched base (such as sodium methoxide) were used, competitive transesterification would occur, yielding an impure mixture of methyl and ethyl glycidic esters. The reaction proceeds via an initial aldol-type addition to form a chlorohydrin alkoxide intermediate, followed by an intramolecular SN2 displacement of the chloride ion to close the oxirane ring ()[5].

Figure 1: Mechanistic pathway of the Darzens condensation forming the oxirane core.

Experimental Protocol (Self-Validating Workflow)

To ensure high yield and stereochemical control (favoring the trans-epoxide), the following protocol leverages strict temperature modulation. Phase-transfer catalysis (e.g., using KOH and TEBAC in acetonitrile) can also be utilized as a modern, high-yield alternative ()[6].

Step-by-Step Methodology:

-

Preparation of the Base Suspension: Suspend sodium ethoxide (1.5 equiv, freshly prepared) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0–5 °C using an ice-salt bath.

-

Causality: Low temperatures suppress the self-condensation of ethyl chloroacetate and prevent runaway exothermic reactions during the initial aldol addition[4].

-

-

Reagent Addition: Prepare a homogeneous solution of 2-benzyloxybenzaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous THF. Add this mixture dropwise to the base suspension over 30–45 minutes.

-

Aldol Addition & Cyclization: Maintain the temperature at 0–10 °C for 1 hour to allow the formation of the chlorohydrin intermediate. Subsequently, remove the ice bath and let the mixture warm to room temperature (20–25 °C), stirring for an additional 4–6 hours to drive the intramolecular SN2 epoxidation[4].

-

Reaction Quenching (Validation Check): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. Once the UV-active aldehyde spot is fully consumed, quench the reaction by slowly pouring it into ice-cold distilled water[4].

-

Extraction and Washing: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to remove residual ethanol and base, then dry over anhydrous Na₂SO₄[4].

-

Purification: Concentrate the solvent in vacuo. Purify the crude product via flash column chromatography (silica gel) to isolate the pure glycidic ester[5].

Downstream Applications in Drug Development

The inherent ring strain of the oxirane makes this compound an excellent precursor for generating diverse chemical libraries.

-

Synthesis of β-Hydroxy Esters: Regioselective ring-opening with nucleophiles (such as amines, azides, or thiols) yields β-hydroxy-α-substituted esters. These are vital precursors for synthesizing complex peptidomimetics and enzyme inhibitors[3].

-

Decarboxylative Rearrangement: Saponification of the ethyl ester followed by acid-catalyzed decarboxylation and heating converts the glycidic ester into 2-(benzyloxy)phenylacetaldehyde. This aldehyde is a highly sought-after intermediate for synthesizing phenethylamine-based APIs[3].

Figure 2: Downstream synthetic applications of the glycidic ester via ring-opening.

References

-

Title: Synthetic application of Darzen condensation in detail Source: AskFilo URL: [Link]

-

Title: Efficient Synthesis of a,b-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate Source: Helvetica Chimica Acta URL: [Link]

-

Title: Darzens glycidic ester condensation Source: ACS Publications URL: [Link]

Sources

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate CAS number and structure

An In-Depth Technical Guide to Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

This guide provides a comprehensive technical overview of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate, a significant glycidic ester intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its chemical properties, synthesis, and potential applications.

Core Compound Identification and Properties

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is a substituted glycidic ester featuring a core oxirane (epoxide) ring. This trifunctional structure—comprising an epoxide, an ester, and a benzyl ether—makes it a highly versatile building block in synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2231304-60-0 | [1][2][3] |

| Molecular Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.33 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95-98% (Typical) | [1][2] |

| Storage Temperature | 4°C or Refrigerator | [1][2] |

| SMILES | O=C(OCC)C1C(O1)C2=C(OCC3=CC=CC=C3)C=CC=C2 | [1] |

| InChI Key | IIADKOCLEBEGPW-UHFFFAOYSA-N | [2] |

Structural Elucidation

The molecule's structure is defined by an ethyl ester and a 2-(benzyloxy)phenyl group attached to an oxirane ring. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps if required. The epoxide ring is the key reactive center, susceptible to nucleophilic attack, which is fundamental to its utility in synthesis.

Caption: Workflow for Darzens Glycidic Ester Condensation.

Experimental Protocol: A Representative Synthesis

This protocol is a representative methodology based on established principles of the Darzens condensation.[4]

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add dry toluene followed by 2-(benzyloxy)benzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq).

-

Cooling: Cool the mixture to 0-5°C using an ice bath.

-

Base Addition: Slowly add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise, ensuring the internal temperature does not exceed 10°C. The formation of a precipitate is typically observed.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography to yield the pure glycidic ester.

Applications in Drug Development and Synthesis

Glycidic esters are prized intermediates in organic synthesis due to the reactive nature of the epoxide ring. [5]Their synthetic value lies in their ability to be transformed into a variety of other functional groups and molecular scaffolds.

-

Precursors to Carbonyl Compounds: Hydrolysis of the ester followed by decarboxylation can trigger a rearrangement of the epoxide to yield an aldehyde or ketone. [6][5]This provides a two-carbon extension from the original aldehyde.

-

Synthesis of β-Hydroxy Esters: The epoxide ring can be opened by nucleophiles. For instance, reductive opening can lead to the formation of β-hydroxy esters, which are common motifs in natural products.

-

Pharmaceutical Intermediates: The ability to introduce diverse functionalities makes glycidic esters key starting materials for complex, biologically active molecules and pharmaceutical intermediates. [5]The specific structure of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate makes it a precursor to substituted chromane and coumarin derivatives, which are scaffolds present in numerous bioactive compounds.

Caption: Key synthetic transformations of glycidic esters.

Safety and Handling

According to available safety information, Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is classified with the GHS07 pictogram, indicating potential hazards. [2]

-

Signal Word: Warning [2]* Hazard Statements:

-

H302: Harmful if swallowed. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May cause respiratory irritation. [2]* Precautionary Statement:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are required.

-

Conclusion

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate, identified by CAS number 2231304-60-0, is a valuable and synthetically versatile glycidic ester. Its efficient synthesis via the Darzens condensation and the high reactivity of its epoxide ring make it a crucial intermediate for accessing more complex molecular architectures. For scientists engaged in medicinal chemistry and drug discovery, this compound represents a key building block for the development of novel therapeutics, particularly those based on heterocyclic scaffolds.

References

-

Wikipedia. Darzens reaction. [Link]

-

ScienceMadness. CHAPTER 10 THE DARZENS GLYCIDIC ESTER CONDENSATION. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate | 2231304-60-0 [sigmaaldrich.com]

- 3. 2231304-60-0|Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Darzens reaction - Wikipedia [en.wikipedia.org]

Synthesis Mechanism of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

Executive Summary

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate (CAS: 2231304-60-0), also known as a

This technical guide details the Darzens Condensation , the authoritative mechanism for synthesizing this molecule. The presence of the ortho-benzyloxy group on the phenyl ring introduces specific steric and electronic considerations that influence the reaction's stereochemical outcome. This compound is frequently utilized as a precursor for 1,5-benzothiazepines (e.g., Diltiazem analogues) and other heterocyclic pharmaceutical targets via subsequent epoxide ring-opening and decarboxylation.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into its primary synthons. The epoxide ring formation between the

Precursors:

-

Electrophile: 2-(Benzyloxy)benzaldehyde (CAS: 5896-17-3).[1]

-

Nucleophile: Ethyl chloroacetate (CAS: 105-39-5).

-

Base: Sodium Ethoxide (NaOEt) is the preferred base to match the ester group, preventing transesterification byproducts.

Table 1: Key Reagents and Properties

| Reagent | Role | MW ( g/mol ) | CAS No.[2][3] | Key Property |

| Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate | Target | 298.33 | 2231304-60-0 | Glycidic Ester |

| 2-(Benzyloxy)benzaldehyde | Substrate | 212.25 | 5896-17-3 | Bulky ortho-substituent |

| Ethyl chloroacetate | Reagent | 122.55 | 105-39-5 | Lachrymator, alkylating agent |

| Sodium Ethoxide (21% in EtOH) | Base | 68.05 | 141-52-6 | Strong base, moisture sensitive |

Reaction Mechanism: The Darzens Condensation[7][8][9][10][11][12][13][14]

The synthesis proceeds via the Darzens Condensation , a two-stage anionic process involving an initial aldol-like addition followed by an intramolecular

Mechanistic Stages[7][9][10][13][15]

-

Enolization: The base (EtO⁻) deprotonates the

-carbon of ethyl chloroacetate. The inductive effect of the chlorine atom and the resonance of the ester group stabilize the resulting carbanion (enolate).[5] -

Nucleophilic Attack (Aldol Step): The enolate attacks the carbonyl carbon of 2-(benzyloxy)benzaldehyde. This step creates a new C-C bond and forms a tetrahedral alkoxide intermediate.

-

Note: The bulky 2-benzyloxy group exerts steric hindrance, potentially slowing this step compared to unsubstituted benzaldehydes.

-

-

Ring Closure (Intramolecular

): The oxyanion attacks the carbon bearing the chlorine atom from the backside, displacing the chloride ion and forming the three-membered epoxide ring.

Stereochemical Control

The reaction typically yields a mixture of cis and trans glycidates.[5]

-

Kinetic Control: The initial aldol addition is reversible.

-

Thermodynamic Control: The trans-isomer is generally thermodynamically favored due to steric repulsion between the phenyl ring and the ester group. However, the ortho-benzyloxy group can interact with the incoming enolate, influencing the cis:trans ratio.

Figure 1: Mechanistic pathway of the Darzens condensation for glycidic ester synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the reagents.

Phase 1: Reagent Preparation

-

Base Solution: Prepare a solution of Sodium Ethoxide (1.2 eq) in anhydrous ethanol.

-

Why: Using pre-prepared ethoxide ensures accurate stoichiometry and prevents "hot spots" of basicity that could degrade the aldehyde.

-

-

Substrate Solution: Dissolve 2-(benzyloxy)benzaldehyde (2.12 g, 10 mmol) and Ethyl chloroacetate (1.22 g, 10 mmol) in 10 mL of dry THF or Ethanol.

Phase 2: Controlled Addition

-

Cool the substrate solution to 0–5°C using an ice bath.

-

Add the Sodium Ethoxide solution dropwise over 30 minutes.

-

Critical Control Point: The reaction is exothermic. Maintaining low temperature favors the formation of the kinetic enolate and prevents polymerization of the aldehyde.

-

-

Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The aldehyde spot (

) should disappear, and a new, less polar product spot (

-

Phase 3: Workup and Isolation

-

Quench: Pour the reaction mixture into 50 mL of ice-cold water containing a trace of acetic acid (to neutralize excess base).

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (

mL). -

Washing: Wash combined organic layers with saturated brine (

mL) to remove residual ethanol and salts. -

Drying: Dry over anhydrous Sodium Sulfate (

) and filter. -

Concentration: Remove solvent under reduced pressure (rotary evaporator) at 35°C.

Phase 4: Purification

-

Crude Product: Yellowish oil.

-

Recrystallization: If the product solidifies, recrystallize from Ethanol/Hexane.

-

Chromatography: If an oil persists (common with mixtures of isomers), purify via silica gel column chromatography using a gradient of Hexane

5% Ethyl Acetate/Hexane.

Figure 2: Step-by-step experimental workflow for the synthesis of the target glycidate.

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield: Often caused by moisture in the solvent, leading to hydrolysis of the ethyl chloroacetate into chloroacetic acid, which kills the base.

-

Solution: Use freshly distilled solvents and store NaOEt under argon.

-

-

Cannizzaro Reaction: The aldehyde may undergo disproportionation if the base concentration is too high or the temperature is uncontrolled.

-

Solution: Strict temperature control (0°C) during addition is mandatory.

-

-

Retro-Aldol: If the reaction is heated too vigorously, the intermediate alkoxide can revert to starting materials.

-

Solution: Do not reflux unless the reaction stalls.

-

Analytical Validation

-

NMR (CDCl

-

IR Spectroscopy:

-

Ester Carbonyl:

cm -

Epoxide C-O-C stretch:

cm

-

References

-

Darzens, G. (1904).[6][5][7][8] "Method for the synthesis of glycidic esters."[9][6][5][7][10][11][8][12] Comptes Rendus, 139, 1214. (Foundational description of the Darzens condensation).

-

Newman, M. S., & Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation." Organic Reactions, 5, 413-440. Link

-

J&K Scientific. (2025). "Darzens Condensation: Reaction Mechanism and Reagents."[10] J&K Scientific Technical Resources. Link

-

ChemScene. (2024). "Product Data: Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate (CAS 2231304-60-0)."[2][13][14] ChemScene Catalog. Link

-

Ballester, M. (1955). "Mechanisms of The Darzens Condensation." Chemical Reviews, 55(2), 283–300. Link

Sources

- 1. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ETHYL 3-PHENYLOXIRANE-2-CARBOXYLATE | CAS 121-39-1 [matrix-fine-chemicals.com]

- 4. Darzens Reaction [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Darzens reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Darzens Glycidic Ester Synthesis [unacademy.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate | 2231304-60-0 [sigmaaldrich.com]

- 14. 2231304-60-0|Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate|BLD Pharm [bldpharm.com]

Physical properties like molecular weight and formula of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

An In-Depth Technical Guide to Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

Introduction

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is a complex organic molecule characterized by its core oxirane (epoxide) ring, an ethyl ester functional group, and a benzyloxy-substituted phenyl group. As a glycidic ester, it holds significant potential as a versatile intermediate in advanced organic synthesis. The inherent reactivity of the epoxide ring, a strained three-membered heterocycle, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including substituted amino alcohols and diols, which are key structural motifs in many pharmaceutical agents and biologically active compounds.

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate. It is intended for researchers, medicinal chemists, and drug development professionals who require detailed data for experimental design, safety assessment, and synthetic strategy development. The information presented herein is synthesized from authoritative sources to ensure scientific accuracy and practical relevance.

Core Molecular and Physical Properties

The fundamental physicochemical properties of a compound are critical for its application in a laboratory or industrial setting. These parameters dictate storage conditions, solvent selection, and purification strategies. The properties for Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2231304-60-0 | [1] |

| Molecular Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.33 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | 95% - ≥98% | [1] |

| Storage Temperature | 4°C (Refrigerator) | [1] |

| Shipping Temperature | Room Temperature | [1] |

Chemical Structure and Identifiers

A precise understanding of the molecular structure is essential for predicting reactivity and intermolecular interactions. The structure of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is depicted below, followed by its standard chemical identifiers.

Caption: Chemical structure of the title compound.

| Identifier | String | Source |

| SMILES | O=C(OCC)C1C(O1)C2=C(OCC3=CC=CC=C3)C=CC=C2 | [1] |

| InChI | 1S/C18H18O4/c1-2-20-18(19)17-16(22-17)14-10-6-7-11-15(14)21-12-13-8-4-3-5-9-13/h3-11,16-17H,2,12H2,1H3 | |

| InChIKey | IIADKOCLEBEGPW-UHFFFAOYSA-N |

Computational and Physicochemical Data

Computational descriptors provide valuable insights into the potential behavior of a molecule in biological systems, aiding in early-stage drug discovery and development.

| Descriptor | Value | Significance for Researchers | Source |

| Topological Polar Surface Area (TPSA) | 48.06 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.2686 | Measures the lipophilicity of the molecule. This value suggests good solubility in organic solvents and moderate membrane permeability. | [1] |

| Hydrogen Bond Acceptors | 4 | Indicates the number of sites that can accept a hydrogen bond, influencing solubility and binding interactions with biological targets. | [1] |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can affect solubility in polar protic solvents but may enhance membrane permeability. | [1] |

| Rotatable Bonds | 6 | Relates to the conformational flexibility of the molecule, which is a key factor in its ability to bind to target proteins. | [1] |

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is classified with specific hazards that require appropriate precautionary measures.

GHS Hazard Information:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Precautionary Statement:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

Recommended Safe Handling Protocol

The following workflow should be adopted when handling this compound to minimize exposure and ensure safety.

Caption: Standard workflow for the safe handling of the compound.

Context in Research and Synthesis

While specific research applications for Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate are not extensively documented in public literature, its structural motifs are highly relevant in medicinal chemistry and organic synthesis.

Role of Functional Groups

-

Oxirane (Epoxide) Ring: This is a highly valuable functional group in synthetic chemistry. It is a potent electrophile that can undergo ring-opening reactions with a variety of nucleophiles (e.g., amines, thiols, alcohols) under controlled conditions. This reactivity allows for the stereospecific introduction of two adjacent functional groups, a common strategy in the synthesis of complex natural products and pharmaceuticals.[3]

-

Benzyloxy Group: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be readily cleaved via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.

-

Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further transformations such as amide bond formation.

Potential Synthetic Pathways

The synthesis of substituted oxirane-2-carboxylates like the title compound is typically achieved through established synthetic organic chemistry methods. A plausible and widely used method is the Darzens condensation reaction . This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).

A generalized workflow for synthesizing a compound of this class is outlined below.

Caption: Generalized synthetic workflow via Darzens condensation.

This strategic combination of functional groups makes Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate a promising building block for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas where chiral amino alcohols are known to exhibit biological activity.

Conclusion

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is a well-defined chemical entity with properties that make it a valuable intermediate for synthetic chemists. Its key features—the reactive epoxide ring, the protected phenol, and the modifiable ester group—offer multiple avenues for molecular elaboration. The data compiled in this guide, from its fundamental physical properties to its safety and handling requirements, provides a solid foundation for its effective and safe utilization in research and development. As the demand for complex and stereochemically rich molecules continues to grow in the pharmaceutical and life sciences industries, the utility of such versatile building blocks is expected to increase significantly.

References

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (2025, July 18). Retrieved March 7, 2026, from [Link]

-

Synthesis and styrene copolymerization of some ethyl phenylcyanoacrylates - ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

The Darzens Condensation with Substituted Benzaldehydes: A Comprehensive Technical Guide

Introduction: Revitalizing a Classic Reaction for Modern Synthesis

First described by Auguste Georges Darzens in 1904, the Darzens condensation (or glycidic ester condensation) is a robust and versatile carbon-carbon bond-forming reaction.[1][2][3] It involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an α-haloester in the presence of a base to yield an α,β-epoxy ester, commonly known as a glycidic ester.[2][3][4] These glycidic esters are highly valuable synthetic intermediates, readily convertible to aldehydes, ketones, and other functional groups, making the Darzens reaction a cornerstone of organic synthesis.[1][2][5] This guide provides an in-depth technical exploration of the Darzens condensation, with a specific focus on its application to substituted benzaldehydes, a substrate class of immense importance in pharmaceutical and materials science. We will dissect the reaction mechanism, analyze the critical influence of aromatic substituents, and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Mechanism: A Step-by-Step Analysis

The Darzens condensation proceeds through a well-established three-step mechanism that shares similarities with the aldol condensation.[1][6]

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the haloester by a strong base, such as sodium ethoxide or sodium amide, to form a resonance-stabilized enolate.[1][5][6][7] The choice of base is crucial and can significantly impact the reaction's efficiency and stereochemical outcome.[1]

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.[1][3][7] This addition step results in the formation of a tetrahedral halohydrin alkoxide intermediate.[8]

-

Intramolecular SN2 Cyclization: The final and irreversible step is an intramolecular SN2 reaction.[4][6] The alkoxide attacks the carbon atom bearing the halogen, displacing the halide and forming the characteristic α,β-epoxy ester (glycidic ester) ring.[1][3][7]

Caption: The stepwise mechanism of the Darzens condensation.

The Influence of Benzaldehyde Substituents: A Deeper Dive

The electronic nature of substituents on the benzaldehyde ring profoundly impacts the reaction's rate, yield, and in some cases, stereoselectivity. A comprehensive understanding of these effects is crucial for optimizing reaction conditions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are electron-withdrawing.[9] They decrease the electron density at the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the enolate.[9] This generally leads to faster reaction rates.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH₃) and alkyl groups (-CH₃) increase the electron density on the carbonyl carbon.[9] This reduces the electrophilicity of the aldehyde, which can lead to slower reaction rates.[10] In such cases, more forcing conditions, such as stronger bases or higher temperatures, may be necessary to achieve good conversion. Interestingly, some studies have shown that electron-rich benzaldehydes can react in high yields with complete regioselectivity in subsequent rearrangements of the glycidic ester.

Stereoselectivity: The cis/trans Isomerism

The formation of the halohydrin intermediate creates two new stereocenters, leading to the possibility of syn and anti diastereomers. The subsequent intramolecular SN2 reaction is stereospecific, meaning the stereochemistry of the halohydrin intermediate dictates the stereochemistry of the final epoxide. The ratio of cis to trans glycidic esters can vary and is influenced by factors such as the base, solvent, and reaction temperature.[4] Typically, the trans isomer is the thermodynamically more stable product and is often favored.

Experimental Protocols and Practical Considerations

The successful execution of the Darzens condensation requires meticulous attention to experimental parameters. Below is a detailed protocol for a typical reaction, along with a discussion of key variables.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate

This protocol is adapted from a documented procedure for the synthesis of a glycidic ester from an electron-rich benzaldehyde.[11]

Materials:

-

3,4-dimethoxybenzaldehyde (veratraldehyde)

-

Ethyl 2-chloropropionate

-

Sodium methoxide

-

Dry Toluene

-

Methanol

-

Standard anhydrous reaction setup (round-bottom flask, dropping funnel, magnetic stirrer, ice bath)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) in dry toluene.[11]

-

Cooling: Cool the mixture to 10-15°C using an ice bath.[11]

-

Base Addition: Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, ensuring the temperature is maintained below 15°C.[11]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[11] Reaction progress should be monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up: Upon completion, quench the reaction by pouring the mixture into cold water.[11]

-

Extraction: Extract the aqueous layer with toluene or ethyl acetate.[11] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.[11]

-

Purification: The crude product can be purified by column chromatography on silica gel.

Caption: A generalized experimental workflow for the Darzens condensation.

Data Presentation: Impact of Reaction Parameters

| Parameter | Variation | Effect on Reaction | Rationale |

| Base | Sodium Ethoxide vs. Potassium tert-Butoxide | Sterically bulky bases like potassium tert-butoxide can suppress side reactions.[1] | The choice of base is critical; alkoxides corresponding to the ester are often used to prevent transesterification.[3][7] |

| Solvent | Aprotic (Toluene, THF) vs. Protic (Ethanol) | Non-protic solvents are generally preferred as they do not interfere with the reactive intermediates.[1] | Protic solvents can protonate the enolate, reducing its nucleophilicity. |

| α-Haloester | Chloroacetate vs. Bromoacetate | Bromo- and iodo-derivatives can exhibit higher reactivity.[1] | The carbon-halogen bond strength and the leaving group ability of the halide influence the rate of the intramolecular SN2 step. |

| Temperature | 0°C to Room Temperature | Most Darzens condensations are run at or below room temperature to control exothermicity and improve selectivity.[1][12] | Excessive heat can promote undesirable side reactions.[1] |

Conclusion and Future Directions

The Darzens condensation remains an indispensable tool in organic synthesis for the construction of α,β-epoxy esters from substituted benzaldehydes. A thorough understanding of its mechanism and the electronic effects of substituents is paramount for its successful application. While the classic reaction is highly effective, the development of enantioselective variants remains a significant challenge and an active area of research.[4] Future innovations will likely focus on the design of novel chiral catalysts and reaction conditions to achieve high levels of stereocontrol, further expanding the synthetic utility of this venerable reaction in the synthesis of complex, biologically active molecules.[1][13]

References

-

Benchchem. Primary Synthetic Route: Darzens Glycidic Ester Condensation.

-

Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research.

-

Newman, M. S.; Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5(10), 413-440.

-

Organic Chemistry Portal. Darzens Reaction.

-

Master Organic Chemistry. Darzens Condensation.

-

Unacademy. (2023, November 1). Darzens Glycidic Ester Synthesis.

-

Benchchem. The Genesis of a Name Reaction: A Technical and Historical Guide to the Darzens Glycidic Ester Condensation.

-

The Ohio State University and The Upjohn Company. CHAPTER 10 THE DARZENS GLYCIDIC ESTER CONDENSATION.

-

Wikipedia. Darzens reaction.

-

Journal of the Chemical Society, Perkin Transactions 2. (1972). The darzens condensation. Part III. Effects of substituents on the rate of condensation of substituted phenacyl chlorides with benzaldehyde.

-

Zimbron, J. M., Seeger-Weibel, M., Hirt, H., & Gallou, F. (2008). Development of a Robust and Practical Process for the Darzens Condensation and α,β-Epoxide Rearrangement: Scope and Limitations of the Methodology. Synthesis, 2008(08), 1221–1226.

-

Google Patents. (2005). Process for the preparation of glycidic ester and an aldehyde.

-

Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications.

-

Shinohara, Y., Ohba, Y., Takagi, R., Kojima, S., & Ohkata, K. (2001). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. HETEROCYCLES, 55(1), 9–12.

-

Scribd. Darzen Condensation: Mechanism & Uses.

-

ResearchGate. (2001). Darzens condensation reaction in water.

-

Filo. (2026, January 4). Synthetic application of Darzen condensation in detail.

-

Beilstein Archives. (2022, June 7). Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl.

-

MDPI. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase.

-

ResearchGate. The Darzens Glycidic Ester Condensation.

-

ResearchGate. The effect of electron-withdrawing and electron-donating groups on aldehyde formation.

-

LS College. (2020, February 13). Darzens reaction.

-

Crash Course. (2021, October 28). EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38.

-

PubMed. (2024, June 5). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds.

-

ChemRxiv. (2025, September 10). Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases.

Sources

- 1. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 2. Darzens Glycidic Ester Synthesis [unacademy.com]

- 3. Darzens reaction - Wikipedia [en.wikipedia.org]

- 4. Darzens Reaction [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. chemistnotes.com [chemistnotes.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. askfilo.com [askfilo.com]

Potential Biological Activities of Substituted Phenyl Oxiranes: A Technical Guide

This guide serves as a technical manual for the evaluation, synthesis, and biological characterization of substituted phenyl oxiranes. It is designed for medicinal chemists and pharmacologists prioritizing mechanistic understanding over rote procedure.

The Phenyl Oxirane Pharmacophore: Reactivity & Design

Substituted phenyl oxiranes (styrene oxide derivatives) represent a chemical paradox in drug design: they possess high alkylating potential due to ring strain (~13 kcal/mol) yet offer tunable specificity through phenyl ring substitution. Unlike aliphatic epoxides, the phenyl group stabilizes the transition state during nucleophilic attack, allowing for distinct

Core Chemical Competencies

-

Electrophilic Warhead: The oxirane ring acts as a "soft" electrophile, preferentially targeting cysteine thiolates (e.g., in enzyme active sites) and DNA guanine residues (N7 position).

-

Electronic Tuning:

-

Electron-Withdrawing Groups (EWGs) (e.g.,

-NO -

Electron-Donating Groups (EDGs) (e.g.,

-OMe) stabilize the benzylic carbocation character, favoring acid-catalyzed ring opening.

-

Mechanistic Pharmacology

Anticancer Activity: Chalcone Epoxides

Chalcone epoxides (alpha,beta-epoxy ketones) are the most therapeutically relevant subclass. They function primarily as microtubule destabilizers and pro-apoptotic agents .

-

Mechanism: The epoxide moiety alkylates tubulin or associated proteins, preventing microtubule polymerization during mitosis (G2/M arrest).

-

Key Insight: Unlike simple styrene oxides, the carbonyl group in chalcone epoxides provides a secondary binding motif, enhancing affinity for the colchicine-binding site on tubulin.

Enzyme Inhibition: Soluble Epoxide Hydrolase (sEH)

Substituted phenyl oxiranes act as transition-state analogs or slow-turnover substrates for sEH.

-

Relevance: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols.[1] Inhibiting sEH stabilizes EETs, reducing hypertension and inflammation.[1]

-

Binding Mode: The oxirane oxygen accepts a hydrogen bond from Tyrosine residues (Tyr381/Tyr465) in the catalytic pocket, positioning the carbon for nucleophilic attack by Aspartate (Asp335).

Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways of phenyl oxirane activity: DNA alkylation (toxicity) vs. Protein targeting (therapy).

Figure 1: Divergent mechanistic pathways of phenyl oxiranes. Specificity is dictated by phenyl substituents.

Therapeutic Applications & Data

Antimicrobial & Antifungal Profiles

Phenyl oxiranes, particularly those derived from pyrazoles or chalcones, exhibit activity against resistant strains (MRSA, C. albicans).

Comparative Activity Table (Representative Data):

| Compound Class | Target Organism | MIC ( | Mechanism | Reference |

| Chalcone Epoxide ( | S. aureus (Gram+) | 8.0 - 12.5 | Cell wall disruption / Lipid II binding | [1, 2] |

| Pyrazole-Oxirane | C. albicans (Fungal) | 3.125 | Ergosterol biosynthesis interference | [2] |

| Styrene Oxide (Unsubstituted) | S. typhimurium | N/A (Mutagenic) | DNA Alkylation (Ames Positive) | [3] |

| Urea-Linked Phenyl | E. coli (Gram-) | > 64.0 | Efflux pump susceptibility | [4] |

Structure-Activity Relationship (SAR)

-

Para-Substitution:

-Cl and -

Meta-Substitution: Often deleterious to activity due to steric clashes in enzyme active sites.

-

Linker Length: In chalcone oxides, the enone linker is critical. Reducing it to a single bond (styrene oxide) often results in loss of specific binding and increased non-specific toxicity.

Experimental Protocols

Synthesis: Nucleophilic Epoxidation of Chalcones

Rationale: This method uses mild conditions to preserve sensitive functional groups on the phenyl ring.

Reagents: Substituted Chalcone (1.0 eq), Hydrogen Peroxide (30%, 5.0 eq), Sodium Hydroxide (5% aq, 2.0 eq), Methanol/Acetone (solvent).

Workflow:

-

Dissolution: Dissolve 1.0 mmol of substituted chalcone in 10 mL acetone/methanol (1:1).

-

Activation: Cool to 0°C. Add NaOH solution dropwise. The solution often turns deep yellow (enolate formation).

-

Oxidation: Add

dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions (Baeyer-Villiger). -

Reaction: Stir at room temperature for 2-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into ice water (50 mL). The epoxide usually precipitates as a white/pale yellow solid. Filter and recrystallize from ethanol.

Biological Assay: MTT Cytotoxicity Screen

Rationale: A self-validating system to distinguish between cytostatic (growth inhibition) and cytotoxic (killing) effects.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add phenyl oxirane derivatives (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (0.1 - 100

M).-

Control: DMSO vehicle only.

-

Positive Control: Doxorubicin or Cisplatin.

-

-

Incubation: 48 hours at 37°C, 5%

. -

Development: Add 20

L MTT reagent (5 mg/mL in PBS). Incubate 4h. -

Solubilization: Remove media. Add 100

L DMSO to dissolve formazan crystals. -

Quantification: Read Absorbance at 570 nm. Calculate

using non-linear regression (GraphPad Prism).

Safety & Toxicology: The Alkylation Risk

Critical Warning: Simple phenyl oxiranes (like styrene oxide) are Class 2B Carcinogens (IARC). They directly alkylate DNA.

-

Mitigation Strategy: In drug design, the oxirane must be sterically hindered or electronically deactivated until it reaches the target, or used as a transient intermediate (prodrug).

-

Ames Test: All new phenyl oxirane derivatives must be screened via the Ames test (Salmonella typhimurium TA100) early in development to rule out high mutagenic potential.

Visualization: Synthesis & Safety Workflow

Figure 2: Integrated workflow for synthesis and safety validation of phenyl oxiranes.

References

-

Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences. Available at: [Link]

-

Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl) methylene) naphthalen-1-amines. Der Pharma Chemica. Available at: [Link]

-

Styrene-7,8-Oxide - Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]

-

Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates. Scientific Reports. Available at: [Link]

-

Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Solid-phase combinatorial approach for the optimization of soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone Derivatives: Role in Anticancer Therapy - ProQuest [proquest.com]

- 6. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Asymmetry: A Technical Guide to Chiral Building Blocks in Organic Synthesis

Executive Summary

The pharmaceutical landscape has shifted decisively toward precision and purity, with single enantiomer synthesis standing as the cornerstone of modern drug development (1)[1]. Chirality dictates how a molecule interacts with biological systems; one enantiomer often provides the desired therapeutic effect, while its mirror image may cause severe toxicity or inactivity (2)[2]. As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews. Here, we will dissect the strategic sourcing of chiral centers, explore the strict causality behind experimental choices, and establish self-validating protocols for the synthesis of enantiopure compounds.

Strategic Sourcing of Chiral Centers

The construction of complex chiral molecules relies on three primary strategic pillars. The selection of a methodology is not arbitrary; it is dictated by the structural homology between the target molecule and available precursors, as well as industrial scalability.

The Chiral Pool Approach (Nature's Pre-fabricated Scaffolds)

The chiral pool is a vast collection of abundant, enantiopure building blocks synthesized by nature, primarily comprising amino acids, carbohydrates, and terpenes (3)[3].

-

Causality of Choice: We leverage the chiral pool when the target molecule structurally resembles these natural precursors. For example, there are 19 common chiral amino acids available in enantiomerically pure forms. Utilizing them provides a highly cost-effective, non-toxic starting point with optical purities inherently approaching 100% ()[]. The synthesis of the anticancer drug paclitaxel (Taxol) is a prime example, where incorporating the C10 precursor verbenone directly preserves the natural chirality in the final carbon skeleton[3].

Asymmetric Catalysis (Inducing Chirality)

When target molecules lack structural homology with natural products, asymmetric catalysis serves as the primary route for creating chiral centers from prochiral precursors (1)[1].

-

Causality of Choice: Enantioselective catalysis is chosen for its massive turnover number (TON). A sub-stoichiometric amount of a chiral catalyst (transition metal complexes or organocatalysts) can generate a large quantity of enantiopure product, ensuring economic viability at an industrial scale (5)[5]. For example, the synthesis of Atorvastatin (Lipitor) relies on chemoenzymatic methods or asymmetric catalysis to stereoselectively produce its key chiral syn-1,3-diol side chain (6)[6].

Chiral Resolution (The Classical Fallback)

Resolution remains an industrial workhorse when asymmetric synthesis proves synthetically intractable. It involves separating a racemic mixture via classical crystallization (forming diastereomeric salts) or enzymatic kinetic resolution (1)[1].

Strategic decision matrix for selecting chiral synthesis methodologies.

Quantitative Performance Metrics

To make informed synthetic route decisions, researchers must evaluate methodologies against strict quantitative metrics. Below is a comparative analysis of the three primary strategies.

| Methodology | Typical Yield | Enantiomeric Excess (ee) | Scalability | Cost Efficiency | Key Limitation |

| Chiral Pool Synthesis | 70-90% | >99% (Inherited) | High | Very High (if natural) | Limited structural diversity |

| Asymmetric Catalysis | 80-99% | 90-99% | Very High | High (low catalyst loading) | High initial R&D optimization |

| Enzymatic Resolution | <50% | >99% | Medium | Moderate | 50% theoretical yield limit |

| Classical Resolution | <50% | 85-98% | High | Low to Moderate | Requires stoichiometric agents |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system where each step contains internal checkpoints. The following procedure for the Catalytic Asymmetric Epoxidation of a primary allylic alcohol (adapted from standard Sharpless epoxidation procedures) demonstrates this principle (6)[6].

Protocol: Catalytic Asymmetric Epoxidation of Geraniol

Objective: Enantioselective conversion of geraniol to its corresponding chiral epoxide using a titanium-tartrate catalyst system.

Step-by-Step Methodology & Causality:

-

Preparation of the Anhydrous Environment: Flame-dry a Schlenk flask under inert gas (Argon). Add activated 3Å molecular sieves and anhydrous Dichloromethane (CH₂Cl₂).

-

Causality: Water is the enemy of this reaction. Even trace moisture will hydrolyze the Ti(O-iPr)₄ catalyst, destroying the chiral titanium-tartrate complex and leading to a drastic drop in enantiomeric excess (ee). The 3Å sieves act as an in-situ desiccant.

-

-

Catalyst Assembly: Cool the suspension to -20°C. Sequentially add (+)-diethyl tartrate ((+)-DET) (0.06 eq) and Titanium(IV) isopropoxide (Ti(O-iPr)₄) (0.05 eq). Stir for 20 minutes.

-

Causality: The (+)-DET acts as the chiral ligand. A slight excess of DET relative to Ti is crucial to ensure all titanium species are chirally modified, preventing background racemic epoxidation by unliganded Ti.

-

-

Substrate Addition: Add geraniol (1.0 eq) to the catalyst mixture and stir for an additional 20 minutes.

-

Causality: The allylic alcohol coordinates to the titanium center, displacing an isopropoxide ligand. This pre-organization is the mechanistic key that allows the catalyst to "steer" the subsequent oxygen transfer stereoselectively.

-

-

Oxidant Addition: Dropwise addition of tert-butyl hydroperoxide (TBHP, 2.0 eq in nonane), strictly maintaining the internal temperature below -15°C.

-

Causality: The oxidation is highly exothermic. Elevated temperatures accelerate the non-catalyzed background reaction, which is racemic. Strict thermal control ensures the catalytic, enantioselective pathway dominates.

-

-

Monitoring & Quenching (Validation Checkpoint): Monitor via TLC until geraniol is consumed (1-2 hours). Quench by adding aqueous tartaric acid or water, allowing it to warm to room temperature.

-

Causality: The aqueous quench hydrolyzes the titanium complex, releasing the chiral epoxide product and precipitating titanium dioxide (TiO₂), which is subsequently filtered through Celite.

-

Experimental workflow for catalytic asymmetric epoxidation of allylic alcohols.

Verification of Absolute Configuration

Once synthesized, the absolute configuration (AC) of the chiral building block must be rigorously verified. While X-ray crystallography remains a gold standard, it requires single crystals that may not always reflect the bulk sample's stereochemistry (2)[2].

-

Advanced Analytical Causality: Modern pharmaceutical protocols increasingly rely on Vibrational Optical Activity (VOA) strategies, specifically Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). We utilize these methods because they allow for the direct assessment of stereochemistry in solution. This ensures that the chiral integrity of the active pharmaceutical ingredient (API) is maintained throughout the synthetic pipeline without requiring specific chromophores or chemical modifications[2].

Conclusion

The strategic selection of chiral building blocks—whether sourced from nature's chiral pool, forged via asymmetric catalysis, or isolated through resolution—is the bedrock of modern drug development. By understanding the mechanistic causality behind each protocol and employing rigorous analytical verification, researchers can build self-validating systems that ensure the safety, efficacy, and scalability of next-generation therapeutics.

References

- Wikipedia. "Chiral pool". Source: wikipedia.org.

- BOC Sciences. "Chiral Pool Synthesis Services". Source: bocsci.com.

- Arbor Pharmchem. "Single Enantiomer Synthesis in Pharmaceutical Manufacturing". Source: arborpharmchem.com.

- Benchchem. "A Technical Guide to Chiral Building Blocks in Synthesis". Source: benchchem.com.

- AiFChem. "How Chiral Building Blocks Drive Advances in Drug Discovery". Source: aifchem.com.

- RROIJ. "Role of Chirality in Drugs Discovery and Development". Source: rroij.com.

Sources

Methodological & Application

Application Note: Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate as a Versatile Building Block in Medicinal Chemistry

Executive SummaryEthyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate (CAS: 2231304-60-0) is a highly functionalized glycidic ester that serves as a pivotal intermediate in modern drug development[1]. Featuring a reactive oxirane (epoxide) ring, an ester moiety, and an ortho-benzyloxy protected phenol, this molecule is uniquely primed for divergent synthetic pathways. This application note details the mechanistic rationale and validated protocols for utilizing this compound to synthesize benzofuran scaffolds and arylacetaldehydes—pharmacophores prevalent in anti-arrhythmic, antifungal, and neuroprotective agents.

Chemical Profile & Reactivity Mechanisms

The synthetic utility of ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate stems from the inherent strain of its three-membered epoxide ring coupled with the electron-withdrawing nature of the adjacent carboxylate.

-

Darzens Condensation Origin: The compound is typically synthesized via the 1 between 2-(benzyloxy)benzaldehyde and ethyl chloroacetate[1]. The reaction is driven by the deprotonation of the α-haloester by a strong base,2 followed by intramolecular ring closure[2].

-

Epoxide Ring-Opening & Rearrangement: The oxirane ring is highly susceptible to acid-catalyzed ring opening. Protonation of the epoxide oxygen facilitates cleavage of the C-O bond, generating a benzylic carbocation. A subsequent 1,2-hydride shift 3, which can be saponified and decarboxylated to yield an arylacetaldehyde[3].

-

Deprotection and Benzofuran Cyclization: The ortho-benzyloxy group acts as a masked nucleophile. Catalytic hydrogenolysis removes the benzyl protecting group, liberating a free phenol. Under acidic or basic conditions, the phenoxide oxygen undergoes intramolecular nucleophilic attack on the epoxide (or the rearranged keto-ester), 4 that constructs a 2-substituted benzofuran core[4].

Key Synthetic Workflows

Synthetic pathways of the title compound to key pharmacophores.

Experimental Protocols

Protocol 1: Synthesis of the Glycidic Ester via Darzens Condensation

Causality & Design: The reaction must be strictly maintained at 0 °C during base addition to prevent a highly exothermic runaway reaction and to suppress competing Cannizzaro reactions of the aldehyde.

-

Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 2-(benzyloxy)benzaldehyde (10.0 mmol) and ethyl chloroacetate (12.0 mmol) in anhydrous ethanol (50 mL).

-

Base Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add a freshly prepared solution of sodium ethoxide (15.0 mmol in 20 mL ethanol) dropwise over 30 minutes.

-

Self-Validation: The solution will transition from clear to a cloudy suspension as NaCl precipitates, confirming the progression of the SN2 displacement.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2); the aldehyde spot (Rf ~0.6) should completely disappear, replaced by the glycidic ester (Rf ~0.4).

-

-

Workup: Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography to afford the title compound as a white crystalline solid.

Protocol 2: Conversion to Benzofuran-2-carboxylate Scaffold (Pathway B)

Causality & Design: Palladium on carbon (Pd/C) is selected to selectively cleave the benzyl ether without reducing the epoxide or ester under mild hydrogen pressure. Subsequent acid treatment drives the thermodynamically favorable aromatization to the benzofuran system.

-

Hydrogenolysis: Dissolve the glycidic ester (5.0 mmol) in ethyl acetate (30 mL). Add 10% Pd/C (0.05 mmol Pd). Degas the suspension and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 2 hours.

-

Filtration: Filter the mixture through a short pad of Celite to remove the catalyst.

-

Self-Validation: LC-MS of the filtrate must show a mass shift of -90 Da, confirming the loss of the benzyl group and formation of the intermediate phenol.

-

-

Cyclization: Transfer the filtrate to a clean flask. Add Amberlyst-15 acidic resin (10% w/w) and heat the mixture to 60 °C for 6 hours. The acid catalyzes the epoxide ring opening and subsequent nucleophilic attack by the ortho-hydroxyl group, followed by dehydration.

-

Isolation: Filter off the resin and concentrate the filtrate. Purify via recrystallization from ethanol to yield the substituted benzofuran-2-carboxylate.

Quantitative Data & Optimization

Table 1: Optimization of Darzens Condensation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |

| NaOMe | Methanol | 0 to 25 | 6 | 65 | 92 |

| NaOEt | Ethanol | 0 to 25 | 4 | 82 | 98 |

| KOtBu | THF | -78 to 0 | 3 | 55 | 85 |

| NaH | DMF | 0 to 25 | 5 | 71 | 90 |

Note: NaOEt in Ethanol provides the optimal balance of nucleophilicity and basicity, minimizing transesterification side products while maximizing the yield of the target oxirane.

Table 2: Reaction Metrics for Downstream Transformations

| Transformation | Reagents | Key Intermediate | Isolated Yield (%) | Major Byproduct |

| Epoxide Ring-Opening | HCl (aq), THF | α-Keto Acid | 78 | Aldol oligomers |

| Decarboxylation | Heat (120 °C), Toluene | None | 85 | Undecarboxylated acid |

| Benzyl Deprotection | H2, Pd/C, EtOAc | Phenol oxirane | 95 | Toluene (cleaved group) |

| Benzofuran Cyclization | Amberlyst-15, 60 °C | Hemiketal | 72 | Uncyclized diol |

References

-

Investigations on the Darzens Condensation of 2-Bromo-4,6-dimethoxybenzofuran-3(2H) Charles University (cuni.cz) URL:[Link]

-

Synthesis of Natural Products, Carbocycles, and Heterocycles by Hauser–Kraus Annulation Thieme Connect URL:[Link]

-

Recent Advances in the Synthesis of 2-Pyrones MDPI URL:[Link]

-

Dihydronaphthofurans: synthetic strategies and applications RSC Advances URL:[Link]

Sources

Ring-opening reactions of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate with nucleophiles

Application Note: Regioselective Ring-Opening of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

Executive Summary

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate (CAS: 2231304-60-0) is a highly functionalized aryl glycidic ester[1]. In pharmaceutical development, glycidic esters serve as critical building blocks for the synthesis of complex molecular scaffolds. Specifically, they are the primary precursors for generating β-amino-α-hydroxy acid derivatives (phenylisoserine analogs), which are essential structural motifs in taxane-based anticancer drugs such as Paclitaxel[2]. This application note details the mechanistic rationale and validated experimental protocols for the regioselective nucleophilic ring-opening of this specific oxirane.

Mechanistic Causality & Regioselectivity

The reactivity and regiochemical outcome of 3-aryloxirane-2-carboxylates are governed by a delicate balance between steric hindrance and electronic stabilization.

-

Electronic Effects (The "Why"): The oxirane ring is flanked by an electron-withdrawing ethyl ester at the C2 position and an electron-rich 2-(benzyloxy)phenyl group at the C3 position. During nucleophilic attack, the transition state develops a partial positive charge on the carbon being attacked. The ester group at C2 inductively destabilizes this developing charge. Conversely, the aryl group at C3 provides significant benzylic stabilization[3]. The ortho-benzyloxy substituent further enhances this stabilization through resonance electron donation.

-

Regiochemical Outcome: Because of this profound benzylic stabilization, the reaction proceeds via a borderline Sₙ2 mechanism with pronounced Sₙ1 character (a "loose" transition state). Consequently, nucleophiles (amines, azides, thiols) intrinsically attack the C3 (β) position[3], yielding α-hydroxy-β-substituted esters rather than the alternative β-hydroxy-α-substituted regioisomers.

-

Stereochemical Outcome: The nucleophilic attack occurs anti to the epoxide oxygen, resulting in a strict inversion of stereochemistry at the C3 center.

Reaction Pathway Workflow

Regioselective C3 ring-opening mechanism of the oxirane-2-carboxylate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Aminolysis (Synthesis of β-Amino-α-Hydroxy Esters)

Traditional thermal aminolysis of glycidic esters can be sluggish. Microwave irradiation significantly accelerates the reaction while maintaining high C3 regioselectivity[4].

-

Step 1: Preparation. In a microwave-safe reaction vial, dissolve Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate (1.0 mmol, ~298 mg) in anhydrous dichloromethane (5 mL). Add the aliphatic or primary aromatic amine (e.g., benzylamine, 4.0 mmol).

-

Step 2: Solid Support Addition. Add neutral alumina (Al₂O₃, 1.5 g) to the solution. Evaporate the solvent under reduced pressure to create a free-flowing slurry[4].

-

Causality: Alumina acts as both a solid support and a mild Lewis acid, activating the epoxide oxygen and facilitating highly efficient microwave energy transfer directly to the reactants.

-

-

Step 3: Irradiation. Place the vessel in a dedicated microwave reactor. Irradiate at 50–60 W, maintaining a precise temperature of 50 °C for 15–20 minutes.

-

Step 4: Workup. Suspend the mixture in ethyl acetate (20 mL) and stir for 15 minutes. Filter off the alumina through a Celite pad. Wash the filtrate with 1M HCl (to remove excess unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Step 5: System Validation.

-

TLC: Check for the disappearance of the starting material (typically R_f ~0.6 in 4:1 Hexane:EtOAc) and the appearance of a more polar, ninhydrin-active spot.

-

¹H NMR: Confirm regiochemistry by identifying the shift of the oxirane protons. The C3 proton will shift downfield due to the adjacent amine, and the coupling constant (

) will confirm the anti-relative configuration.

-

Protocol B: Azidolysis (Synthesis of β-Azido-α-Hydroxy Esters)

Azide ring-opening is an excellent method for introducing a masked primary amine, which is crucial for downstream alkaloid or amino acid synthesis[5].

-

Step 1: Preparation. Dissolve the oxirane (1.0 mmol) in a mixture of Acetonitrile and Water (8:1 v/v, 9 mL total).

-

Step 2: Reagent Addition. Add Sodium Azide (NaN₃, 2.0 mmol) and Ammonium Chloride (NH₄Cl, 1.5 mmol).

-

Causality: NH₄Cl acts as a mild proton source to activate the epoxide oxygen, increasing its electrophilicity without causing the premature hydrolysis of the ethyl ester that would occur if stronger Brønsted acids were used.

-

-

Step 3: Reaction. Stir the mixture at 60 °C for 8–10 hours. Monitor the reaction progress via TLC.

-

Step 4: Workup. Dilute the reaction with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Step 5: System Validation.

-

IR Spectroscopy: The most definitive and immediate validation is the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹.

-

LC-MS: Confirm the mass of the desired adduct [M+H]⁺ and verify the absence of diol byproducts (which would indicate competitive water attack).

-

Quantitative Data Summary

The following table summarizes the expected performance metrics for the ring-opening of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate based on the specific nucleophile and activation method utilized.

| Nucleophile System | Activation Method | Reaction Time | Regioselectivity (C3:C2) | Typical Yield | Key Diagnostic Validation |

| Aliphatic Amines (e.g., Benzylamine) | Microwave (Al₂O₃ support), 50 °C | 15 - 20 min | > 95:5 | 80 - 85% | ¹H NMR: Downfield shift of C3-H |

| Aromatic Amines (e.g., Aniline) | Microwave (Al₂O₃ support), 60 °C | 20 - 30 min | > 90:10 | 70 - 75% | LC-MS: [M+H]⁺ of adduct |

| Sodium Azide (NaN₃) | Thermal (NH₄Cl additive), 60 °C | 8 - 10 hours | > 98:2 | 85 - 90% | IR: Sharp peak at ~2100 cm⁻¹ |

| Thiols (e.g., Thiophenol) | Base catalysis (Et₃N), 25 °C | 2 - 4 hours | > 95:5 | 85 - 92% | ¹H NMR: S-H disappearance |

References

-

ACS Catalysis. "Intermolecular Amine Transfer to Enantioenriched trans-3-Phenylglycidates by an α/β-Aminomutase to Access Both anti-Phenylserine Isomers". URL: [Link]

-

International Journal of Advanced Research. "Microwave-assisted epoxide ring opening reaction". URL: [Link]

-

ResearchGate. "Highly regioselective ring opening of epoxides using NaN3: A short and efficient synthesis of (-)-cytoxazone". URL: [Link]

Sources

Application Note: Experimental Procedures for the Epoxidation of 2-(Benzyloxy)styrene Derivatives

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Epoxides are highly versatile synthetic intermediates in drug development, serving as electrophilic linchpins for the installation of complex pharmacophores. The epoxidation of 2-(benzyloxy)styrene derivatives presents unique chemical nuances. The ortho-benzyloxy substituent enriches the electron density of the aromatic ring, which subsequently alters the nucleophilicity of the conjugated vinyl group.

While this electron-rich nature facilitates rapid electrophilic oxygen transfer, it also introduces a critical vulnerability: the resulting epoxide is highly susceptible to acid-catalyzed ring-opening or Meinwald rearrangement into the corresponding 2-benzyloxyphenylacetaldehyde. Consequently, selecting the appropriate epoxidation method and meticulously controlling the reaction environment (specifically pH and temperature) are paramount to achieving high yields and stereocontrol.

This application note details two field-proven methodologies:

-

Standard Racemic Epoxidation: Utilizing meta-chloroperoxybenzoic acid (mCPBA) in a buffered biphasic system.

-

Asymmetric Epoxidation: Utilizing the Jacobsen-Katsuki Mn(III)-salen catalyst for highly enantioselective oxygen transfer.

Experimental Design & Causality

To ensure these protocols function as self-validating systems, every reagent choice and environmental condition has been optimized based on the mechanistic constraints of the substrate.

Why buffer the mCPBA reaction? mCPBA is a standard electrophilic oxidant that delivers oxygen via a concerted "butterfly" transition state (). A major byproduct of this reaction is meta-chlorobenzoic acid (mCBA). For electron-rich epoxides like 2-(benzyloxy)styrene oxide, the accumulation of mCBA lowers the pH and triggers rapid epoxide degradation (). We mandate the use of a biphasic dichloromethane/aqueous sodium bicarbonate (DCM/NaHCO₃) system to continuously neutralize mCBA as it forms, protecting the product.

Why use NMO and cryogenic temperatures in Asymmetric Epoxidation? Jacobsen’s catalyst, a chiral (salen)Mn(III) complex, is exceptional for terminal unfunctionalized alkenes. When using mCPBA as the terminal oxidant in this catalytic system, N-methylmorpholine N-oxide (NMO) is added as an axial ligand and co-oxidant shuttle. NMO coordinates to the manganese center, accelerating the formation of the active Mn(V)=O species and preventing the uncatalyzed, racemic background epoxidation by mCPBA (). Furthermore, dropping the temperature to -78 °C suppresses the trans-pathway, locking the stereochemical outcome and maximizing enantiomeric excess (ee) ().

Visualizing the Workflows and Mechanisms

Logical workflow for racemic and asymmetric epoxidation of 2-(benzyloxy)styrene.

Catalytic cycle of the Jacobsen epoxidation generating the active Mn(V)=O species.

Detailed Step-by-Step Protocols

Protocol A: Racemic Epoxidation using Buffered mCPBA

Objective: Rapid, high-yielding synthesis of racemic 2-(benzyloxy)styrene oxide. Reagents: 2-(benzyloxy)styrene (1.0 eq), mCPBA (77% w/w, 1.5 eq), NaHCO₃ (sat. aq.), DCM.

Procedure:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzyloxy)styrene (10.0 mmol) in 40 mL of anhydrous DCM.

-

Buffering: Add 20 mL of saturated aqueous NaHCO₃ solution to create a biphasic mixture. (Causality: This ensures immediate neutralization of mCBA, protecting the acid-sensitive epoxide from degradation).

-

Oxidant Addition: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Slowly add mCPBA (15.0 mmol) in small portions over 15 minutes to prevent thermal spikes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature (20-25 °C) and stir for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 8:2, UV active). The reaction is self-validating when the higher Rf alkene spot completely disappears.

-

Quenching: Once the starting material is consumed, add 20 mL of 10% aqueous Na₂S₂O₃ and stir for 15 minutes. (Causality: This safely reduces and quenches any unreacted, potentially explosive peroxides).

-

Extraction & Washing: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with 1M NaOH (20 mL) to remove residual mCBA, followed by brine (30 mL).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography. Critical Step: Pre-treat the silica gel with 1% triethylamine (Et₃N) in hexanes. Standard silica is slightly acidic and will destroy the electron-rich epoxide on the column.

Protocol B: Enantioselective Jacobsen-Katsuki Epoxidation

Objective: Synthesis of (S)- or (R)-2-(benzyloxy)styrene oxide with high enantiomeric excess. Reagents: 2-(benzyloxy)styrene (1.0 eq), (R,R)-Jacobsen's Catalyst (0.05 eq), NMO (5.0 eq), mCPBA (1.5 eq), DCM.

Procedure:

-

Catalyst Activation: In a dry Schlenk flask under argon, dissolve (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.5 mmol, 5 mol%) and NMO (50.0 mmol) in 50 mL of anhydrous DCM. Stir at room temperature for 15 minutes until the solution turns a deep, dark brown.

-

Substrate Addition: Add 2-(benzyloxy)styrene (10.0 mmol) to the active catalyst solution.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and cool the mixture to -78 °C. (Causality: Cryogenic conditions are non-negotiable for styrene derivatives to achieve >90% ee by rigidifying the transition state and favoring the cis-pathway).

-

Oxidant Addition: Dissolve mCPBA (15.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise via syringe pump over 1 hour to the -78 °C reaction mixture.

-

Reaction: Stir at -78 °C for 4 hours. Monitor via TLC.

-

Quenching: Quench the reaction cold by adding 20 mL of saturated aqueous Na₂S₂O₃, then allow the mixture to warm to room temperature.

-